molecular formula C19H27N5O2 B6472300 1-[4-(4-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one CAS No. 2640961-56-2

1-[4-(4-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6472300
CAS No.: 2640961-56-2
M. Wt: 357.4 g/mol
InChI Key: AOEAEFYDGUUUTC-UHFFFAOYSA-N
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Description

Compounds with pyrimidin-2-yl and piperidin-4-yl groups are often found in pharmaceuticals and exhibit a wide range of biological activities . They can be part of larger molecules and contribute to their properties.


Synthesis Analysis

The synthesis of similar compounds often involves reactions with piperidine-4-carboxylic acid and various halogen derivatives . The target products can be obtained with varying yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by 1H and 13C NMR and mass spectra .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific substituents present in the molecule. For example, a Diels–Alder reaction might be involved in the synthesis of some related compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary greatly depending on their exact structure. For example, some related compounds are white powders .

Mechanism of Action

Target of Action

The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making it a potential target for antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This compound has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The inhibition of PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . PKB is a key downstream component in this pathway . The inhibition of PKB can lead to the modulation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .

Result of Action

The inhibition of PKB by this compound can lead to the modulation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival . In cellular assays, representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Safety and Hazards

The safety and hazards associated with these compounds can also vary. For instance, some compounds with a similar structure have hazard statements H302+H312+H332, indicating that they can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future research directions for these compounds could involve further exploration of their biological activities and potential applications in medicine. The design and development of new drugs with potential antimicrobial activity are needed .

Properties

IUPAC Name

1-[4-[4-(1-pyrimidin-2-ylpiperidin-4-yl)oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2/c1-17(25)23-14-12-22(13-15-23)9-2-3-16-26-18-5-10-24(11-6-18)19-20-7-4-8-21-19/h4,7-8,18H,5-6,9-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEAEFYDGUUUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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